molecular formula C14H24N2O3 B8341385 (S)-tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

(S)-tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B8341385
M. Wt: 268.35 g/mol
InChI Key: MBQIYARHJCKSLC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C14H24N2O3 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl (3S)-3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-10-9-14(11(17)15-10)5-7-16(8-6-14)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)/t10-/m0/s1

InChI Key

MBQIYARHJCKSLC-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1

Canonical SMILES

CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-tert-Butyl 4-methyl 4-(2-oxopropyl)piperidine-1,4-dicarboxylate (1.15 g, 3.84 mmol) in methanol (25 mL) was treated with ammonium acetate (3.85 g, 49.9 mmol), sodium cyanoborohydride (0.681 g, 10.83 mmol) and magnesium sulfate (2.54 g, 21.1 mmol). The mixture was heated at 80° C. in a sealed tube for 12 hours. The reaction mixture was filtered through a pad of CELITE® and the filter cake was washed with methanol. The filtrates were then concentrated and the residue was purified by column chromatography eluting with 0-10% methanol/ethyl acetate to afford the title compound. LC-MS (IE, m/z): 291.27 (M+23)+
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0.681 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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